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Compound of Interest

Compound Name: 2-Hydroxypropanal

Cat. No.: B1205545

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
hydroxypropanal (lactaldehyde), a key chiral molecule in various biological and chemical
processes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, offering insights for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the propensity of 2-hydroxypropanal to exist in equilibrium with its hydrated (gem-diol)
and cyclic hemiacetal forms in solution, NMR spectra can be complex. The data presented
here are predicted for the open-chain aldehyde form and should be interpreted with
consideration for these equilibria.

'H NMR Spectroscopy

The proton NMR spectrum of 2-hydroxypropanal is expected to show three distinct signals
corresponding to the methyl, methine, and aldehydic protons.

Table 1: Predicted *H NMR Data for 2-Hydroxypropanal
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. Predicted Chemical Predicted Predicted Coupling
Proton Assignment . L
Shift (6, ppm) Multiplicity Constant (J, Hz)
-CHs ~1.3 Doublet (d) ~7.0
Quartet of doublets
-CH(OH) ~4.3 ~7.0, ~4.0
(qd)
-CHO ~9.7 Doublet (d) ~4.0
-OH Broad singlet

Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent,
concentration, and temperature and may exchange with deuterated solvents.

3C NMR Spectroscopy

The carbon NMR spectrum of 2-hydroxypropanal will display three signals for the three
unique carbon atoms. The presence of the hydrated form in solution may lead to an additional
signal for the hydrated carbonyl carbon around 92 ppm.

Table 2: Predicted 3C NMR Data for 2-Hydroxypropanal

Carbon Assignment Predicted Chemical Shift (6, ppm)
-CHs ~17

-CH(OH) ~70

-CHO ~205

Infrared (IR) Spectroscopy

The IR spectrum of 2-hydroxypropanal is characterized by the presence of a hydroxyl group,

an aldehyde group, and alkyl C-H bonds.

Table 3: Characteristic IR Absorptions for 2-Hydroxypropanal
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Expected
Functional Group Vibration Wavenumber Intensity
(cm™)
O-H (alcohol) Stretch, H-bonded 3500-3200 Strong, Broad
C-H (alkane) Stretch 3000-2850 Medium
Medium, often two
C-H (aldehyde) Stretch 2830-2695
peaks
C=0 (aldehyde) Stretch 1740-1720 Strong

Mass Spectrometry (MS)

The mass spectrum of 2-hydroxypropanal will show a molecular ion peak and characteristic

fragmentation patterns arising from the cleavage of bonds adjacent to the carbonyl and

hydroxyl groups.

Table 4: Expected Mass Spectrometry Data for 2-Hydroxypropanal

miz Proposed Fragment Notes

74 [C3HeO2]* Molecular lon (M*")

73 [C3Hs02]* Loss of H from the aldehyde
59 [C2H302]* Loss of -CHs

45 [CH(OH)CHOJ* or [C2H50]* a-cleavage

29 [CHO]* a-cleavage

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2-hydroxypropanal in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., CDCIs, D20, or DMSO-de) in @ 5 mm NMR tube. The
choice of solvent will affect the chemical shifts and the observation of the hydroxyl proton.

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or
higher.

IH NMR Acquisition:

o Pulse Sequence: Standard single-pulse sequence.

o Spectral Width: 0-12 ppm.

o Number of Scans: 16-64, depending on concentration.

o Relaxation Delay: 1-5 seconds.

13C NMR Acquisition:

o Pulse Sequence: Proton-decoupled single-pulse sequence.

o Spectral Width: 0-220 ppm.

o Number of Scans: 1024 or more, as 13C is less sensitive.

o Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Sample Preparation (Liquid Sample): Place a drop of neat 2-hydroxypropanal between two
salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm~1.
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o Number of Scans: 16-32.

o A background spectrum of the clean, empty salt plates should be acquired and subtracted
from the sample spectrum.

Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 2-hydroxypropanal (e.g., 1 mg/mL) in a
volatile solvent such as methanol or dichloromethane.

 Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
electron ionization (EI) source.

e GC Conditions:

o

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

[¢]

Injection Volume: 1 pL.

[¢]

Inlet Temperature: 250 °C.

[e]

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp
to a higher temperature (e.g., 200 °C) to ensure separation from the solvent and any
impurities.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 20-100.

o Scan Speed: Standard scan rate.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-hydroxypropanal.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Dissolution in Preparation of
Deuterated Solvent Thin Film

.

Dilution in
Volatile Solvent
4

\ Spectroscopic Analysis

Q

ata Processing & Interpretatlon

CH & 13C NMR Spectra) GR Spectrum) Mass Spectrum

Structure
Elucidation

-

Click to download full resolution via product page

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxypropanal: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1205545#spectroscopic-data-nmr-ir-ms-of-2-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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